molecular formula C16H17NO4S B6412185 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid CAS No. 1261913-98-7

3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid

Cat. No.: B6412185
CAS No.: 1261913-98-7
M. Wt: 319.4 g/mol
InChI Key: CMADVQJVJDVUPU-UHFFFAOYSA-N
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Description

3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the dimethylsulfamoyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Common in aromatic compounds, where substituents on the phenyl ring can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic aromatic substitution using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid is unique due to its specific structural features, such as the combination of a sulfonamide group with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-14(5-4-6-15(11)16(18)19)12-7-9-13(10-8-12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMADVQJVJDVUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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